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molecular formula C13H10BrN3 B8815850 3-(2-Bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

3-(2-Bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8815850
M. Wt: 288.14 g/mol
InChI Key: WNRRWBIEXMUTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735384B2

Procedure details

A solution of 2-hydrazinopyridine, 97% (0.254 g, 2.325 mmol), 2-bromo-3-methylbenzoic acid (0.50 g, 2.325 mmol), benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.452 g, 2.79 mmol), and DIEA (0.812 mL, 4.65 mmol) in DCM (6 mL) was stirred at RT until starting material was completely consumed (˜3 h). The mixture was concentrated and chromatographed on silica gel using 0-5% MeOH/DCM to afford a light yellow foam which was dissolved in CH3CN followed by the addition of Lawesson's reagent (0.470 g, 1.163 mmol) and heated at 80° C. for 17 h. The mixture was concentrated and chromatographed on silica gel using 25% EtOAc/hexanes and 0-5% MeOH/DCM to afford a yellow oil as 3-(2-bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.452 g
Type
reactant
Reaction Step One
Name
Quantity
0.812 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[Br:9][C:10]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=O.F[P-](F)(F)(F)(F)F.N1(O[P+](N2CCCC2)(N2CCCC2)N2CCCC2)C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=S)=CC=1>C(Cl)Cl.CC#N>[Br:9][C:10]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]1[N:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]2=[N:1][N:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
1.452 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Name
Quantity
0.812 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was completely consumed (˜3 h)
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 0-5% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
to afford a light yellow foam which
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 25% EtOAc/hexanes and 0-5% MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C1=NN=C2N1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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